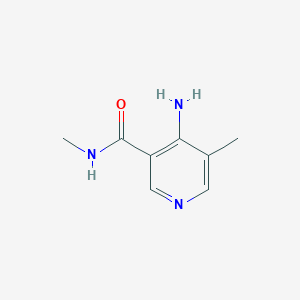
4-amino-N,5-dimethylnicotinamide
Cat. No. B8509014
M. Wt: 165.19 g/mol
InChI Key: PUQLFIIFVZZBEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07960394B2
Procedure details


Methyl 4-amino-5-methylnicotinate (100 mg, 0.60 mmol) and methylamine (2.0 M in MeOH, 2 mL) were mixed, and stirred under heat at 100° C. in a sealed tube for 24 hours. The solvent was evaporated off under reduced pressure, and the resulting residue was purified through silica gel column chromatography (chloroform/methanol=9/1) to obtain the intended compound (91 mg, 91%) as a yellow solid.


Name
Yield
91%
Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[C:7]([C:8]([O:10]C)=O)=[CH:6][N:5]=[CH:4][C:3]=1[CH3:12].[CH3:13][NH2:14]>>[NH2:1][C:2]1[C:7]([C:8]([NH:14][CH3:13])=[O:10])=[CH:6][N:5]=[CH:4][C:3]=1[CH3:12]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
100 mg
|
|
Type
|
reactant
|
|
Smiles
|
NC1=C(C=NC=C1C(=O)OC)C
|
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
100 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was evaporated off under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the resulting residue was purified through silica gel column chromatography (chloroform/methanol=9/1)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=C(C=NC=C1C(=O)NC)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 91 mg | |
| YIELD: PERCENTYIELD | 91% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
